
7-Methylidenecycloundec-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylidenecycloundec-3-en-1-one is an organic compound with the molecular formula C12H18O It is a member of the cycloundecenone family, characterized by a cycloundecane ring with a methylene group and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylidenecycloundec-3-en-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the aldol condensation of cycloundecanone with formaldehyde, followed by dehydration to form the methylene group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methylidenecycloundec-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or epoxides using oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed:
Oxidation: Carboxylic acids, epoxides.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
7-Methylidenecycloundec-3-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 7-Methylidenecycloundec-3-en-1-one involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds with enzymes or receptors, modulating their activity. The methylene group may participate in electrophilic or nucleophilic interactions, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Cycloundecanone: Lacks the methylene group, making it less reactive in certain chemical reactions.
Cyclododecanone: Has a larger ring size, affecting its chemical properties and reactivity.
Methylcyclohexenone: Smaller ring size and different substitution pattern, leading to distinct chemical behavior.
Uniqueness: Its combination of a methylene group and a ketone within an eleven-membered ring is relatively rare, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
919301-12-5 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
7-methylidenecycloundec-3-en-1-one |
InChI |
InChI=1S/C12H18O/c1-11-7-3-2-4-9-12(13)10-6-5-8-11/h2,4H,1,3,5-10H2 |
Clave InChI |
BDBKYFZOBQUECT-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCCCC(=O)CC=CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


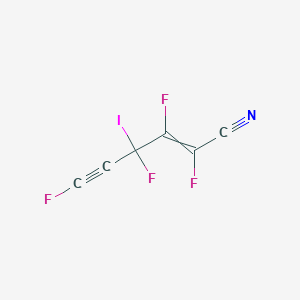
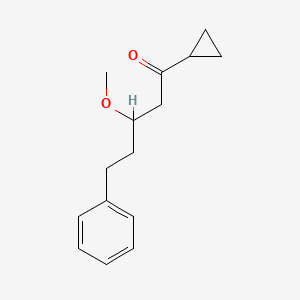
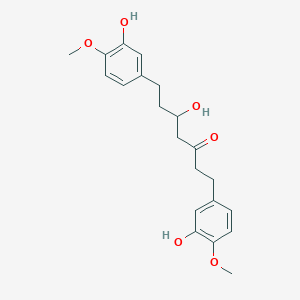

![2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole](/img/structure/B14184158.png)
![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)
![[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14184169.png)
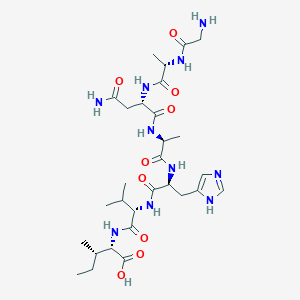
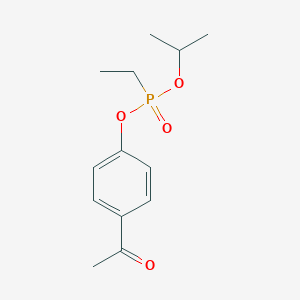

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)

![4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole](/img/structure/B14184203.png)

